molecular formula C8H10O B14505786 (Cyclohex-2-en-1-ylidene)acetaldehyde CAS No. 64724-30-7

(Cyclohex-2-en-1-ylidene)acetaldehyde

Cat. No.: B14505786
CAS No.: 64724-30-7
M. Wt: 122.16 g/mol
InChI Key: OFAAPEDMUSMWFE-UHFFFAOYSA-N
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Description

(Cyclohex-2-en-1-ylidene)acetaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring an aldehyde functional group attached to the carbon atom adjacent to the double bond in the cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclohex-2-en-1-ylidene)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the desired product. Another method includes the oxidation of cyclohexene derivatives using oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium compounds .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to yield the desired compound . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-2-en-1-ylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The double bond in the cyclohexene ring can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

(Cyclohex-2-en-1-ylidene)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclohex-2-en-1-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The double bond in the cyclohexene ring also makes it susceptible to electrophilic addition reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohex-2-en-1-ylidene)acetaldehyde is unique due to the presence of both an aldehyde group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

64724-30-7

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-cyclohex-2-en-1-ylideneacetaldehyde

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h2,4,6-7H,1,3,5H2

InChI Key

OFAAPEDMUSMWFE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=CC=O)C1

Origin of Product

United States

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